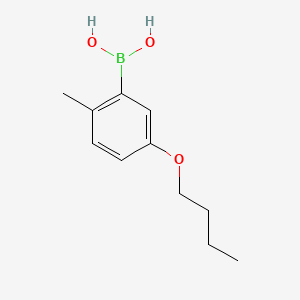

5-Butoxy-2-methylphenylboronic acid

Description

5-Butoxy-2-methylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 2-position and a butoxy group at the 5-position. The butoxy substituent (C₄H₉O) is a moderately bulky, electron-donating group, while the methyl group contributes steric and electronic effects. Boronic acids of this class are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

(5-butoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-3-4-7-15-10-6-5-9(2)11(8-10)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMMELKDOXKPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCCC)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation

Industrial-Scale Production Methods

Industrial synthesis prioritizes efficiency, safety, and cost-effectiveness. Continuous flow reactors are increasingly adopted to mitigate risks associated with batch processing of Grignard reagents. Key considerations include:

-

Automated Reactor Systems : Enable precise control of temperature and reagent addition.

-

In-Line Purification : Chromatography or crystallization steps integrated into the production line reduce downtime.

-

Waste Management : Recycling solvents and by-products (e.g., magnesium salts) enhances sustainability.

Reaction Optimization and Yield Enhancement

Solvent Effects

Non-ether solvents like toluene improve Grignard stability but may slow reaction kinetics. Co-solvents (e.g., tetrahydrofuran) are occasionally introduced to balance reactivity and safety.

Catalytic Additives

Lewis acids (e.g., BF₃·OEt₂) accelerate borate ester formation, reducing reaction times by 20–30%. However, they may complicate purification.

Yield Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes kinetics |

| Mg:Purity | >99% | Reduces side reactions |

| Hydrolysis pH | 3–4 | Prevents over-acidification |

Purification and Characterization Techniques

Crystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >98% purity. Slow cooling rates (1–2°C/min) enhance crystal quality.

Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (90:10 to 70:30) resolves residual borate esters.

Spectroscopic Analysis

-

¹H NMR : δ 1.0 (t, 3H, –CH₂CH₂CH₂CH₃), δ 2.3 (s, 3H, Ar–CH₃), δ 6.7–7.1 (m, 3H, aromatic).

-

IR : B–O stretch at 1,320–1,350 cm⁻¹ confirms boronic acid formation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Grignard Reagent | 65–75 | Moderate | Pyrophoric reagents |

| Miyaura Borylation | N/A | High | Catalyst cost |

| Directed Metalation | 50–60 | Low | Regioselectivity issues |

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions where the butoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction may produce boranes.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Butoxy-2-methylphenylboronic acid belongs to the class of boronic acids, characterized by a boron atom bonded to an oxygen atom and a hydroxyl group. The compound's structure includes a butoxy group at the fifth position and a methyl group at the second position of a phenyl ring, which contributes to its reactivity in organic synthesis.

Mechanism of Action:

- The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, facilitating various chemical reactions.

- It is particularly effective in Suzuki-Miyaura coupling reactions, which are widely used for constructing carbon-carbon bonds in organic synthesis.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its role in Suzuki-Miyaura coupling reactions allows for the formation of complex biaryl compounds, which are essential in pharmaceuticals and materials science.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for creating complex organic molecules. |

| Carbon-Carbon Bond Formation | Facilitates the formation of biaryl compounds through Suzuki-Miyaura coupling. |

Biological Applications

The compound's ability to interact with biological molecules makes it valuable in biochemistry and medicinal chemistry. Research indicates that boronic acids can influence enzyme activity and cellular processes.

| Biological Activity | Implications |

|---|---|

| Enzyme Inhibition | Potential use in developing enzyme inhibitors for therapeutic applications. |

| Cancer Therapy | Explored for its ability to target specific biological pathways involved in cancer progression. |

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure may allow it to act on specific targets within biological systems.

| Medicinal Application | Potential Use |

|---|---|

| Drug Development | Used in synthesizing drugs that target metabolic pathways. |

| Cancer Research | Evaluated for anticancer properties against various cancer cell lines. |

Industrial Applications

The compound is also employed in industrial processes due to its ability to form stable carbon-carbon bonds, making it useful in producing advanced materials.

| Industrial Use | Details |

|---|---|

| Material Production | Utilized in creating polymers and electronic components due to its reactivity. |

| Catalysis | Acts as a catalyst in various industrial chemical reactions. |

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

-

Anticancer Activity:

A study evaluated the compound's effects on different cancer cell lines, demonstrating reduced cell viability and induction of apoptosis, indicating potential use in cancer therapy. -

Enzyme Interaction:

Research showed that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting its application in drug design targeting metabolic diseases. -

Material Science:

In material science applications, the compound has been used to synthesize novel polymers with enhanced properties, showcasing its utility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of 5-Butoxy-2-methylphenylboronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including drug development and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- However, its longer chain increases steric hindrance compared to methoxy or ethoxy analogs (e.g., 2-Methoxy-5-methylphenylboronic acid, MW 165.98 g/mol ). Benzyloxy groups (as in 4-Benzyloxy-2-methylphenylboronic acid) further reduce reactivity due to bulkiness, limiting applications in sterically demanding reactions .

Electron-Withdrawing Groups (EWGs):

- The trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)benzeneboronic acid enhances boronic acid acidity, accelerating transmetallation in Suzuki reactions .

- Chloro substituents (e.g., 5-Chloro-2-methoxyphenylboronic acid) may induce side reactions like protodeboronation but offer regioselectivity in coupling .

Solubility and Stability

- Longer alkoxy chains (e.g., butoxy) reduce aqueous solubility compared to methoxy or ethoxy derivatives. For instance, 2-Ethoxy-5-fluorophenylboronic acid (CAS 864301-27-9) exhibits moderate solubility in polar organic solvents like THF and DMF .

- Stability varies with substituents: trifluoromethyl analogs are often stable under inert conditions, while formyl-substituted derivatives (e.g., 5-Methoxy-2-formylphenylboronic acid, CAS 40138-18-9) may decompose due to aldehyde reactivity .

Cross-Coupling Efficiency

Industrial and Pharmaceutical Relevance

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Butoxy-2-methylphenylboronic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors, where the boronic acid is prepared via lithiation followed by borylation. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the boronic acid group.

- Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Confirm purity (>97%) using HPLC or TLC with UV visualization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to minimize oxidation and moisture absorption . Avoid prolonged storage due to gradual degradation, which may alter reactivity .

- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to prevent inhalation of fine particulates .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR to confirm boronic acid integrity; ¹H/¹³C NMR for substituent analysis.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How does the butoxy substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The butoxy group introduces steric hindrance and electron-donating effects, which can:

- Slow transmetalation steps in Suzuki-Miyaura couplings, requiring optimized catalyst systems (e.g., PdCl₂(dppf)).

- Stabilize the boronic acid against protodeboronation via electronic modulation.

- Experimental design: Compare coupling efficiency with analogs (e.g., methoxy-substituted phenylboronic acids) under identical conditions .

Q. What strategies can mitigate competitive protodeboronation in reactions involving this compound?

- Methodological Answer :

- pH Control : Maintain mildly basic conditions (pH 8–9) to stabilize the boronate intermediate.

- Temperature Optimization : Lower reaction temperatures (e.g., 50°C vs. 80°C) reduce decomposition rates.

- Catalyst Screening : Use Pd catalysts with strong transmetalation activity (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. How can researchers resolve contradictions in catalytic efficiency data when using this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Control Experiments : Isolate variables (e.g., ligand-to-Pd ratio, solvent polarity) using a factorial design approach.

- Kinetic Studies : Monitor reaction progress via in situ IR or sampling for HPLC analysis.

- Cross-Validation : Compare results with structurally similar boronic acids (e.g., 2-methoxy-5-methylphenylboronic acid) to identify substituent-specific effects .

Q. What solvent systems are compatible with this compound for synthetic applications?

- Methodological Answer :

- Polar Aprotic Solvents : THF, DMF, or DMSO enhance solubility and stabilize boronate intermediates.

- Avoid Protic Solvents : Methanol/water mixtures may accelerate protodeboronation.

- Optimization Tip : Conduct solubility tests at 25–60°C to identify ideal solvent ratios .

Safety and Compliance

Q. What are the primary hazards associated with this compound, and what first-aid measures are recommended?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.